molecular formula C14H19N3OS B11796378 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine

Cat. No.: B11796378
M. Wt: 277.39 g/mol
InChI Key: AUNVUMHWUBFZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a methoxy group, and a thiazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-methoxybenzaniline and diethylamine.

    Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the amino group and a suitable sulfur-containing reagent.

    N,N-Diethylation: The final step involves the N,N-diethylation of the thiazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine involves its interaction with specific molecular targets. The amino and methoxy groups, along with the thiazole ring, enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Amino-4-methoxyphenyl)-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methylphenol
  • 3-Amino-4-methoxyacetanilide

Uniqueness

4-(3-Amino-4-methoxyphenyl)-N,N-diethylthiazol-2-amine is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

4-(3-amino-4-methoxyphenyl)-N,N-diethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H19N3OS/c1-4-17(5-2)14-16-12(9-19-14)10-6-7-13(18-3)11(15)8-10/h6-9H,4-5,15H2,1-3H3

InChI Key

AUNVUMHWUBFZST-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CS1)C2=CC(=C(C=C2)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.